molecular formula C17H18FNO B360608 N-Benzyl-2-fluoro-N-isopropylbenzamide CAS No. 312924-64-4

N-Benzyl-2-fluoro-N-isopropylbenzamide

Cat. No.: B360608
CAS No.: 312924-64-4
M. Wt: 271.33g/mol
InChI Key: XZFUSRGNLTUTPS-UHFFFAOYSA-N
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Description

N-Benzyl-2-fluoro-N-isopropylbenzamide is a chemical compound with the molecular formula C₁₇H₁₈FNO and a molecular weight of 271.33 g/mol . This compound is characterized by the presence of a benzyl group, a fluorine atom, and an isopropyl group attached to the benzamide core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-2-fluoro-N-isopropylbenzamide typically involves the reaction of 2-fluorobenzoyl chloride with benzylamine and isopropylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid byproduct . The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-2-fluoro-N-isopropylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.

    Substitution: Sodium methoxide (NaOCH₃) in methanol.

Major Products Formed

Scientific Research Applications

N-Benzyl-2-fluoro-N-isopropylbenzamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-Benzyl-2-fluoro-N-isopropylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biochemical pathways. The presence of the fluorine atom enhances the compound’s binding affinity and selectivity towards its targets, thereby increasing its efficacy. The benzyl and isopropyl groups contribute to the compound’s lipophilicity, facilitating its penetration through biological membranes .

Comparison with Similar Compounds

N-Benzyl-2-fluoro-N-isopropylbenzamide can be compared with other similar compounds, such as:

  • N-Benzyl-2-fluoro-N-methylbenzamide
  • N-Benzyl-2-fluoro-N-phenylbenzamide
  • N-Benzyl-2-fluoro-N-(2-naphthyl)acetamide

These compounds share similar structural features but differ in the substituents attached to the benzamide core. The unique combination of the benzyl, fluorine, and isopropyl groups in this compound imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

N-benzyl-2-fluoro-N-propan-2-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO/c1-13(2)19(12-14-8-4-3-5-9-14)17(20)15-10-6-7-11-16(15)18/h3-11,13H,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZFUSRGNLTUTPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1=CC=CC=C1)C(=O)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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